

Spectroscopic Profile of 1,2-Epoxydodecane: A Technical Guide

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Compound of Interest

Compound Name: **1,2-Epoxydodecane**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Epoxydodecane**, a valuable epoxide intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of **1,2-Epoxydodecane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Assignment
~2.83	Multiplet	H-1 (CH on epoxide ring)
~2.65	Multiplet	H-2a (CH ₂ on epoxide ring)
~2.30	Multiplet	H-2b (CH ₂ on epoxide ring)
~1.45	Multiplet	H-3 (CH ₂ adjacent to epoxide)
~1.26	Multiplet	H-4 to H-11 (-(CH ₂) ₈ -)
~0.88	Triplet	H-12 (CH ₃)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The protons on the epoxide ring (H-1, H-2a, and H-2b) typically appear in the range of 2.3-2.9 ppm[1].

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~52.4	C-1 (CH on epoxide ring)
~47.1	C-2 (CH ₂ on epoxide ring)
~32.6	C-3 (CH ₂ adjacent to epoxide)
~29.6	C-4 to C-9 (-(CH ₂) ₆ -)
~29.3	C-10
~26.1	C-11
~22.7	C-12
~14.1	C-13 (CH ₃)

Note: The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range[2]. The assignments for the alkyl chain are based on typical values for long-chain alkanes.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H asymmetric stretching (alkyl)
~2855	Strong	C-H symmetric stretching (alkyl)
~1465	Medium	C-H bending (CH ₂)
~1250	Medium	Epoxide ring symmetric stretching ("breathing")
~915	Medium	Epoxide ring asymmetric stretching
~835	Medium	Epoxide ring C-O-C stretching

Note: The characteristic absorption bands for the epoxide functional group include the symmetric ring stretching (breathing) mode and asymmetric ring stretching[3].

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
184	Low	[M] ⁺ (Molecular Ion)
155	Moderate	[M - C ₂ H ₅] ⁺
71	High	[C ₅ H ₁₁] ⁺
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The fragmentation pattern is characteristic of a long-chain aliphatic epoxide. The molecular ion at m/z 184 corresponds to the molecular weight of **1,2-Epoxydodecane** (C₁₂H₂₄O).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **1,2-Epoxydodecane** (approximately 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (e.g., chloroform-d, CDCl_3 , ~0.7 mL). The solution is then transferred to a standard 5 mm NMR tube.

^1H and ^{13}C NMR Acquisition:

- The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei.
- For ^1H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for signal averaging.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 200-220 ppm) is employed. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
- The chemical shifts for both ^1H and ^{13}C spectra are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

- The ATR crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **1,2-Epoxydodecane** is placed directly onto the surface of the ATR crystal, ensuring complete coverage.
- The sample spectrum is acquired by co-adding a number of scans (e.g., 16-32) over a spectral range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

- After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue and an appropriate solvent.

Mass Spectrometry (MS)

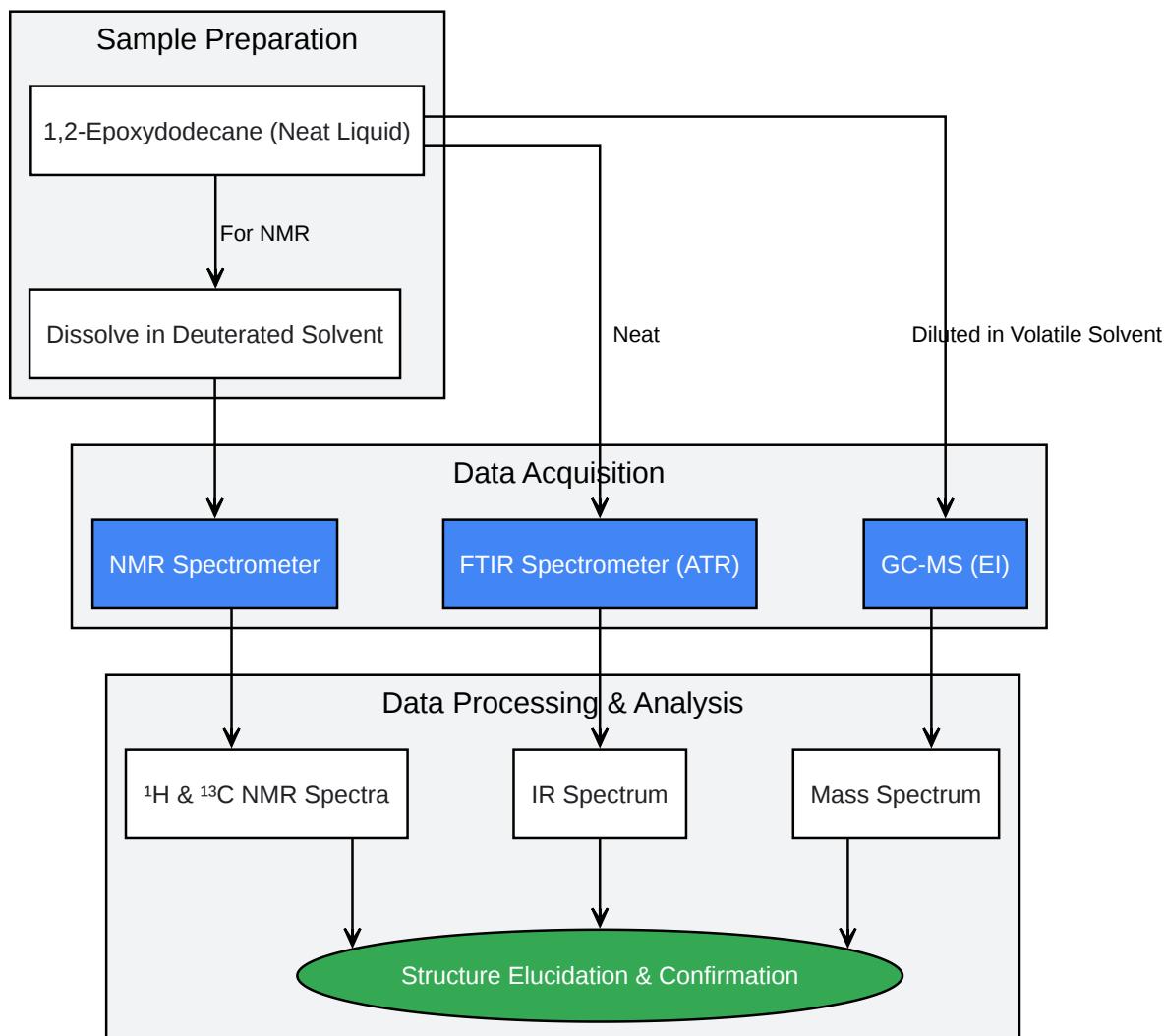
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

- Sample Introduction: A dilute solution of **1,2-Epoxydodecane** in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1 μ L) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to increase over time (e.g., starting at 50°C and ramping to 250°C) to separate the analyte from any impurities.
- Electron Ionization: As the **1,2-Epoxydodecane** elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic charged species.
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **1,2-Epoxydodecane**.

Spectroscopic Analysis Workflow for 1,2-Epoxydodecane

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Caption: Workflow for Spectroscopic Analysis.

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